molecular formula C18H17BrN2O3 B5019677 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B5019677
M. Wt: 389.2 g/mol
InChI Key: GNPFKLCUMKFSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as BIBX 1382, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 acts as a competitive inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, this compound 1382 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, one limitation of this compound 1382 is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in clinical settings.

Future Directions

For research on 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 include the development of more potent analogs with improved pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound 1382 in clinical settings. Finally, studies are needed to investigate the potential use of this compound 1382 in combination with other targeted therapies for the treatment of cancer.

Synthesis Methods

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 can be synthesized using a multi-step process, starting with the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. The intermediate is then reacted with 2-chloroethyl chloroformate to form 2-(3-bromophenoxy)ethyl chloroformate. The final step involves the reaction of 2-(3-bromophenoxy)ethyl chloroformate with 6-amino-4(3H)-quinazolinone to yield this compound 1382.

Scientific Research Applications

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. EGFR is involved in the regulation of cell growth and proliferation, and its overexpression can lead to uncontrolled cell growth and tumor formation. Inhibition of EGFR with this compound 1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

3-[2-[2-(3-bromophenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-4-3-5-15(12-14)24-11-10-23-9-8-21-13-20-17-7-2-1-6-16(17)18(21)22/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPFKLCUMKFSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.